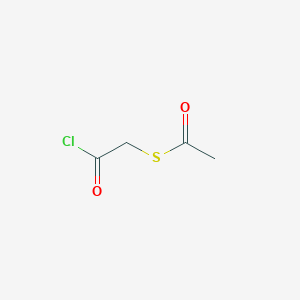
2,2-Dimethyl-4-oxo-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (DMOPBA) is an organic compound belonging to the family of carboxylic acids. It is a white, crystalline solid with a melting point of 153-154 °C and is soluble in water and organic solvents. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes. DMOPBA has a wide range of applications in the scientific research field due to its ability to act as a catalyst in organic reactions.
Applications De Recherche Scientifique
Synthesis and Evaluation in Pharmacological Applications
2,2-Dimethyl-4-oxo-4-phenylbutanoic acid and its derivatives have been explored for their potential in pharmacological applications. A notable study involved synthesizing N-(substituted benzothiazol-2-yl)amide derivatives using 4-oxo-4-phenylbutanoic acid, and these compounds were evaluated for their anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed significant promise as an anticonvulsant and also displayed a notable neuroprotective effect by lowering the levels of certain biomarkers, making it a potential lead in the search for effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
Kinetic Studies and Synthesis Optimization
The compound has also been the subject of kinetic studies, such as the investigation of the kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid. This study provides insights into the reaction mechanisms and the effects of substituents on the rate of decarboxylation, highlighting the compound's role in understanding complex chemical processes (Bigley & Thurman, 1967).
In another context, the compound was synthesized as part of a study on the total synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins. This research contributes to the broader understanding of toxic compounds produced by cyanobacteria and their potential health implications (Namikoshi et al., 1989).
Furthermore, a study focused on the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, including 2-oxo-4-phenylbutanoic acid, demonstrated the potential of these compounds in the synthesis of ACE inhibitors, highlighting their relevance in medicinal chemistry (Zhu et al., 2010).
Orientations Futures
The future directions for research on 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid could involve further exploration of its synthesis and potential applications in pharmaceutical chemistry. For instance, a new polymorph of 4-oxo-4-phenylbutanoic acid has been reported, which could open up new avenues for research .
Mécanisme D'action
Target of Action
It is used in the synthesis of angiotensin-converting enzyme inhibitors (aceis) such as lisinopril and benazepril . ACEIs are known to inhibit the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).
Result of Action
They cause vasodilation, reduce blood volume, and decrease tissue response to inflammation, all of which contribute to a reduction in blood pressure .
Propriétés
IUPAC Name |
2,2-dimethyl-4-oxo-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,11(14)15)8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOADEDHOFTRIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341076 |
Source


|
| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15116-34-4 |
Source


|
| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)






![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)



